Ebenfuran III
CAS No.:
Cat. No.: VC1851080
Molecular Formula: C21H20O6
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20O6 |
|---|---|
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | 2-(2,4-dihydroxyphenyl)-4-hydroxy-6-methoxy-5-(3-methylbut-2-enyl)-1-benzofuran-3-carbaldehyde |
| Standard InChI | InChI=1S/C21H20O6/c1-11(2)4-6-14-17(26-3)9-18-19(20(14)25)15(10-22)21(27-18)13-7-5-12(23)8-16(13)24/h4-5,7-10,23-25H,6H2,1-3H3 |
| Standard InChI Key | PXSWSGDFRGTMGP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCC1=C(C=C2C(=C1O)C(=C(O2)C3=C(C=C(C=C3)O)O)C=O)OC)C |
Introduction
Chemical Characterization
Molecular Structure and Properties
Ebenfuran III possesses a complex molecular structure with the chemical formula C21H20O6 and a molecular weight of 368.4 g/mol . Its complete chemical name is 2-(2,4-dihydroxyphenyl)-4-hydroxy-6-methoxy-5-(3-methylbut-2-enyl)-1-benzofuran-3-carbaldehyde . The molecule features a benzofuran core structure with multiple functional groups including hydroxyl, methoxy, and formyl groups, as well as a characteristic isoprenyl (3-methylbut-2-enyl) moiety at the C-5 position.
The structural characteristics of Ebenfuran III are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C21H20O6 |
| Molecular Weight | 368.4 g/mol |
| Key Functional Groups | Benzofuran core, hydroxyl groups (positions 2,4), methoxy group (position 6), isoprenyl group (position 5), formyl group (position 3) |
| Chemical Classification | 2-arylbenzofuran derivative |
The isoprenyl moiety at the C-5 position is particularly significant as it is believed to be responsible for the compound's cytotoxic effects on cancer cells . This structural feature distinguishes Ebenfuran III from related compounds and contributes to its unique biological activity profile.
Biological Activities
Anticancer Properties
Ebenfuran III has demonstrated significant cytotoxic effects on various cancer cell lines, making it a compound of considerable interest in cancer research. Unlike Ebenfuran I and II, which can stimulate the proliferation of MCF-7 breast cancer cells, Ebenfuran III exhibits inhibitory effects on cancer cell growth in a proliferation-dependent manner . This inhibitory activity has been observed across all human cancer cells examined in the studies, suggesting a broad spectrum of anticancer activity .
The comparative biological activities of the three Ebenfuran compounds are presented in the following table:
| Compound | Effect on MCF-7 Cells | Effect on Other Cancer Cells | SERM Activity |
|---|---|---|---|
| Ebenfuran I | Stimulates proliferation | Not fully characterized | Present |
| Ebenfuran II | Stimulates proliferation | Not fully characterized | Highly potent |
| Ebenfuran III | Inhibits proliferation | Inhibitory to all tested cancer cells | Present but less potent than Ebenfuran II |
Effects on Prostate Cancer Cells
One of the most extensively studied aspects of Ebenfuran III's biological activity is its effect on DU-145 prostate cancer cells. Research has shown that Ebenfuran III exerts significant antiproliferative effects on this cell line . These effects have been characterized through detailed proteomic studies that have identified the key cellular proteins and pathways modulated by the compound.
The antiproliferative effect of Ebenfuran III on DU-145 cells is thought to be mediated through the isoprenyl moiety at the C-5 position of the molecule . This structural feature appears to be critical for the compound's cytotoxic activity, suggesting that modifications to this part of the molecule could potentially alter its biological effects. This observation provides valuable insights for structure-activity relationship studies and the potential development of synthetic analogs with enhanced anticancer properties.
Estrogen Receptor Modulation
Ebenfuran III, along with Ebenfuran I and II, has been identified as having binding affinity for the estrogen receptor . These compounds have been evaluated for their potential selective estrogen receptor modulator (SERM)-like properties, which could have implications for their therapeutic applications in hormone-dependent cancers and other conditions affected by estrogen signaling.
Studies have shown that while Ebenfuran II is a highly potent SERM, exhibiting antiestrogenic activity in breast cancer cells via the estrogen receptor, estrogenic effects on osteoblasts, and no stimulatory effect on cervix adenocarcinoma cells, Ebenfuran III has a different profile . The SERM-like properties of Ebenfuran III are present but appear to be less potent than those of Ebenfuran II, suggesting different mechanisms of action and potential therapeutic applications for these structurally related compounds.
Molecular Mechanisms of Action
Protein Regulation and Pathways
The molecular mechanisms underlying the anticancer activity of Ebenfuran III have been investigated using advanced proteomic approaches. These studies have provided valuable insights into the cellular proteins and pathways modulated by the compound, offering a deeper understanding of its pharmacological effects.
Research on DU-145 prostate cancer cells has identified several key proteins as potential nodes of multipathway convergence in Ebenfuran III-induced cell death . These proteins include:
| Protein | Function | Role in Ebenfuran III-Induced Cell Death |
|---|---|---|
| Calpain-1 | Calcium-dependent cysteine protease involved in cellular processes including apoptosis | Potential node of multipathway convergence |
| ERK2 | Extracellular signal-regulated kinase involved in cell signaling | Potential node of multipathway convergence |
| PAR-4 | Prostate apoptosis response protein 4, involved in cancer cell apoptosis | Potential node of multipathway convergence |
| RAB-7 | Member of the Rab family of small GTPases, involved in endocytic trafficking | Potential node of multipathway convergence |
| Bap31 | B-cell receptor-associated protein 31, involved in protein transport and apoptosis | Potential node of multipathway convergence |
The temporal regulation of these proteins in response to Ebenfuran III treatment suggests a complex interplay of cellular pathways leading to cancer cell death. The identification of these proteins as key mediators of Ebenfuran III's anticancer effects provides potential targets for further investigation and therapeutic development.
Role of the Isoprenyl Moiety
The cytotoxic effects of Ebenfuran III on cancer cells are thought to be mediated through the isoprenyl moiety at the C-5 position of the molecule . This structural feature distinguishes Ebenfuran III from related compounds and appears to be critical for its biological activity.
Proteomic Studies
Quantitative and Temporal Proteomics Approaches
Advanced proteomic approaches have been employed to investigate the cellular effects of Ebenfuran III in detail. These studies have provided valuable insights into the temporal and quantitative changes in protein expression induced by the compound, offering a deeper understanding of its pharmacological effects.
In studies on DU-145 prostate cancer cells, proteins extracted from cell pellets were subjected to solution phase trypsin proteolysis followed by iTRAQ-labeling . The labeled tryptic peptide extracts were then fractionated using strong cation exchange chromatography, and the fractions were analyzed by nanoflow reverse phase ultraperformance liquid chromatography-nanoelectrospray ionization-tandem mass spectrometry analysis using a hybrid QqTOF platform .
This sophisticated analytical approach allowed researchers to compare the expression levels of 1360 proteins analyzed at ≤1% global protein false discovery rate (FDR), commonly present in untreated (control, vehicle only) and Ebenfuran III-treated cells at different exposure time points . This comprehensive proteomic analysis provided a detailed picture of the cellular changes induced by Ebenfuran III treatment over time.
Key Findings from Proteomic Analysis
The proteomic studies on Ebenfuran III have yielded several important findings regarding its effects on cancer cells. Through the iterative use of Ingenuity Pathway Analysis with hierarchical clustering of protein expression patterns, followed by bibliographic research, researchers identified the temporal regulation of Calpain-1, ERK2, PAR-4, RAB-7, and Bap31 proteins as potential nodes of multipathway convergence to Ebenfuran III-induced DU-145 cell death .
These findings were further verified with Western blot analysis, confirming the changes in expression levels of these key proteins in response to Ebenfuran III treatment . The proteomic approach effectively captured novel modulated proteins in the DU-145 cell line as a response to Ebenfuran III treatment and provided greater insight into the multifocal and combinatorial signaling pathways implicated in Ebenfuran III-induced cell death .
The identification of these key proteins and pathways represents a significant advancement in understanding the molecular mechanisms of Ebenfuran III's anticancer activity. This knowledge could potentially inform the development of more targeted therapeutic strategies based on the compound or its derivatives.
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